molecular formula C8H10Cl2O3S B14911265 4-Methoxy-2-methylbenzene sulfonyl chloride

4-Methoxy-2-methylbenzene sulfonyl chloride

Katalognummer: B14911265
Molekulargewicht: 257.13 g/mol
InChI-Schlüssel: YBHGFTPKHBFSAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-2-methylbenzene sulfonyl chloride is an organic compound with the molecular formula C8H9ClO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a methoxy group at the 4-position and a methyl group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

4-Methoxy-2-methylbenzene sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the sulfonylation of 4-methoxy-2-methylbenzene with chlorosulfonic acid, followed by the reaction with thionyl chloride to form the sulfonyl chloride derivative . The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reaction.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale production. The use of appropriate solvents and catalysts can enhance the yield and purity of the final product.

Wirkmechanismus

The mechanism of action of 4-Methoxy-2-methylbenzene sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis and modification of biomolecules .

Vergleich Mit ähnlichen Verbindungen

4-Methoxy-2-methylbenzene sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

The presence of both the methoxy and methyl groups in this compound makes it unique and provides specific reactivity patterns that can be advantageous in certain chemical reactions and applications.

Eigenschaften

Molekularformel

C8H10Cl2O3S

Molekulargewicht

257.13 g/mol

IUPAC-Name

1-methoxy-3-methylbenzene;sulfuryl dichloride

InChI

InChI=1S/C8H10O.Cl2O2S/c1-7-4-3-5-8(6-7)9-2;1-5(2,3)4/h3-6H,1-2H3;

InChI-Schlüssel

YBHGFTPKHBFSAZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)OC.O=S(=O)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.